molecular formula C19H14N4O7S2 B2631065 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 877651-43-9

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2631065
CAS No.: 877651-43-9
M. Wt: 474.46
InChI Key: KJHOHTWCLMPTFQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a 3-nitrobenzoate group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclopropanecarboxamido group, thiadiazol group, and pyran ring would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the nitro group in the 3-nitrobenzoate moiety could be reduced to an amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the presence of the nitro group could make the compound more reactive .

Scientific Research Applications

Applications in Antimicrobial and Antifungal Research

Synthesis and Bioactivity :Compounds related to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-nitrobenzoate have been synthesized and studied for their antimicrobial and antifungal properties. For instance, thiadiazolium derivatives were created and tested against several microbes, highlighting their potential in developing new antimicrobial agents (Akbari et al., 2014). Similarly, 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles with pyrazole moieties were synthesized and showed significant activity against bacterial and fungal strains, indicating their potential in antimicrobial drug development (Reddy et al., 2010).

Synthesis Techniques and Chemical Properties :The research also delves into the synthesis techniques and chemical properties of these compounds. Studies discuss the creation of nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, proposing improved synthesis procedures and exploring their chemical structures (Shlenev et al., 2017). The synthesis and characterization of similar compounds, focusing on their crystal structure and antifungal activity, have also been reported, further contributing to our understanding of these chemical entities (Zhai et al., 2016).

Applications in Cancer Research and Nitric Oxide Synthase Inhibition

Antitumor Agents :Research indicates the potential of related compounds in cancer treatment. For instance, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, demonstrating notable inhibitory effects on tumor growth (Yoshida et al., 2005).

Nitric Oxide Synthase Inhibition :Moreover, new families of pyrazoline and thiadiazoline heterocycles have been developed to inhibit nitric oxide synthase, a key enzyme in various physiological processes. The synthesis of these derivatives and their inhibitory activities against different isoforms of nitric oxide synthase showcase their potential therapeutic applications (Arias et al., 2018).

Applications in Antioxidant and Anticancer Research

Antioxidant and Anticancer Properties :Compounds from this chemical family have also been studied for their antioxidant properties and anticancer activity. Triazolo-thiadiazoles, for instance, have been investigated for their in vitro antioxidant property and demonstrated cytotoxic effects on hepatocellular carcinoma cell lines, indicating their potential in cancer treatment and prevention (Sunil et al., 2010).

Future Directions

The future research directions would depend on the potential applications of this compound. It could be interesting to study its reactivity, stability, and potential uses in various fields such as medicinal chemistry or materials science .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O7S2/c24-14-7-13(9-31-19-22-21-18(32-19)20-16(25)10-4-5-10)29-8-15(14)30-17(26)11-2-1-3-12(6-11)23(27)28/h1-3,6-8,10H,4-5,9H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHOHTWCLMPTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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